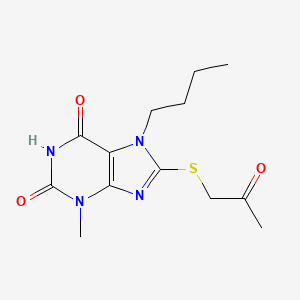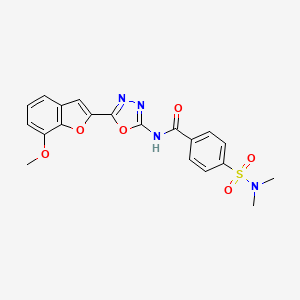
2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one” is a complex organic molecule that contains several functional groups, including a pyridine ring and a trifluoromethyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, are synthesized through direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a trifluoromethyl group. The pyridine ring is a six-membered ring with one nitrogen atom, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Applications De Recherche Scientifique
Synthesis and Characterization
- The preparation and characterization of novel quinazolinone derivatives have been a subject of research due to their potential in various applications. For example, novel 3-phenyl/pyridinyl derivatives of trans-2-(aryl/heteryl)vinyl-3H-quinazolin-4-ones have been synthesized and their fluorescent properties were studied, highlighting the effects of aryl(heteryl) substituents on photophysical properties (Nosova et al., 2012).
Pharmacological Applications
- The search for new therapeutic agents has led to the synthesis of various quinazolinone derivatives, examining their anti-inflammatory, analgesic, antimicrobial, and anticancer activities. For instance, some novel 4(3H)-quinazolinone derivatives have been evaluated for their anti-inflammatory and analgesic properties, showing potential as therapeutic agents (Farag et al., 2012).
Material Science and Chemical Properties
- The study of quinazolinone derivatives extends into materials science, where their photophysical and electrochemical properties are investigated for potential use in electronic and photonic applications. For example, electron-withdrawing substituted quinazoline chromophores have been synthesized, and their electrochemical, photophysical, and nonlinear optical properties were explored, demonstrating the influence of electron-withdrawing substituents on their properties (Moshkina et al., 2020).
Antimicrobial Activities
- Quinazolinone derivatives have also been synthesized and evaluated for their antimicrobial activities, with certain compounds showing promising results against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).
Propriétés
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O2/c21-15-9-12(20(22,23)24)10-25-19(15)29-13-7-5-11(6-8-13)17-26-16-4-2-1-3-14(16)18(28)27-17/h1-10,17,26H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYFXNUEFFZPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5-Dimethylisoxazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2891916.png)
![N-(4-chlorobenzyl)-2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2891917.png)

![1-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2891919.png)



![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B2891928.png)
![2-[(Pyridazin-3-yl)amino]ethan-1-ol](/img/structure/B2891929.png)


![(5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone](/img/structure/B2891933.png)
![3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2891937.png)